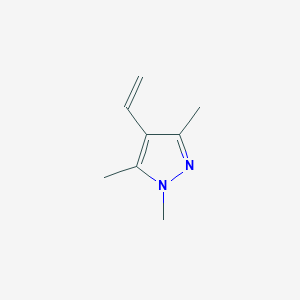
4-ethenyl-1,3,5-trimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-1,3,5-trimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethenyl group and three methyl groups attached to the pyrazole ring, making it a unique derivative of pyrazole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-1,3,5-trimethyl-1H-pyrazole typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate ethenylating agent. One common method includes the use of vinyl halides under basic conditions to introduce the ethenyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the ethenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated pyrazoles.
Aplicaciones Científicas De Investigación
4-Ethenyl-1,3,5-trimethyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-ethenyl-1,3,5-trimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethenyl group can participate in various biochemical pathways, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethylpyrazole: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
4-Ethynyl-1,3,5-trimethyl-1H-pyrazole: Contains an ethynyl group instead of an ethenyl group, leading to different reactivity and applications.
1,3,5-Trimethyl-4-iodo-1H-pyrazole: Contains an iodine atom, which can be used for further functionalization.
Uniqueness
4-Ethenyl-1,3,5-trimethyl-1H-pyrazole is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
4-ethenyl-1,3,5-trimethylpyrazole |
InChI |
InChI=1S/C8H12N2/c1-5-8-6(2)9-10(4)7(8)3/h5H,1H2,2-4H3 |
Clave InChI |
NPOJBFOONLZFLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)

![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)

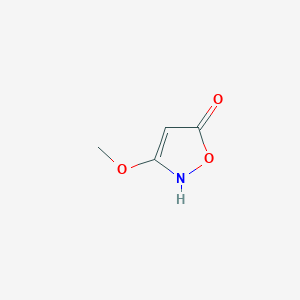
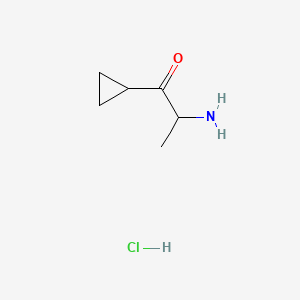
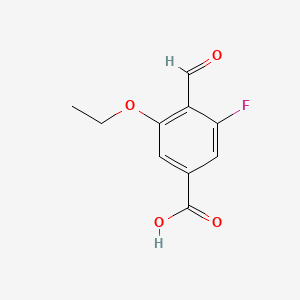

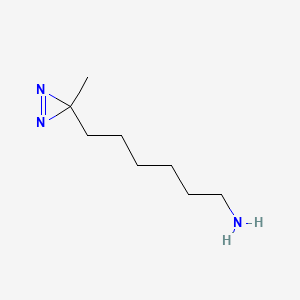
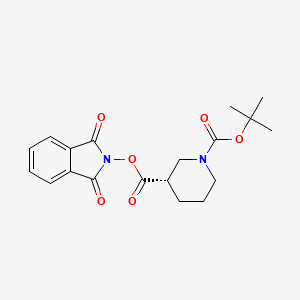
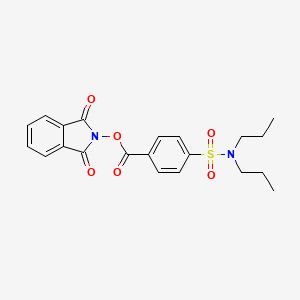
![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)


